(3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes this compound an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-2-fluorobenzoic acid, which is then converted into the corresponding ester using tert-butyl alcohol and a catalyst such as DMAP (4-dimethylaminopyridine) in the presence of Boc anhydride. The reaction is carried out in a solvent mixture of THF (tetrahydrofuran) and t-BuOH (tert-butyl alcohol) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4 (potassium permanganate)
Reducing agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)
Catalysts: Pd/C (palladium on carbon), DMAP
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The bromine and fluorine substituents can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Fluoro-4-bromophenol
- 3-Bromo-2-fluoroaniline
Uniqueness
What sets (3S)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL apart from similar compounds is its unique combination of functional groups and chiral center. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |
InChI Key |
VOSFCMPIVANUEL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CCO)N |
Origin of Product |
United States |
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